3-Pyrrolidinecarboxylic acid, 5-oxo-1-(5-pyrimidinyl)-

Acetyl-CoA carboxylase inhibition Metabolic disease Positional isomer SAR

For medicinal chemistry teams, using a generic pyrimidinyl-pyrrolidine risks incorrect binding geometry. This specific 5-pyrimidinyl isomer (CAS 1380064-34-5) is the precise scaffold from Boehringer Ingelheim's ACC inhibitor patent (US 8,962,641, Compound 8.57). - Ensures correct hydrogen-bonding vector for acetyl-CoA carboxylase engagement. - The 5-oxo group is essential for Pd-catalyzed C(sp3)-H diversification. - Explicit stability data supports audit-ready handling in GLP/GMP workflows.

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
Cat. No. B12949965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrrolidinecarboxylic acid, 5-oxo-1-(5-pyrimidinyl)-
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CN=CN=C2)C(=O)O
InChIInChI=1S/C9H9N3O3/c13-8-1-6(9(14)15)4-12(8)7-2-10-5-11-3-7/h2-3,5-6H,1,4H2,(H,14,15)
InChIKeySKYXMIGTYFSHGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Properties for Medicinal Chemistry & Procurement


3-Pyrrolidinecarboxylic acid, 5-oxo-1-(5-pyrimidinyl)- (CAS 1380064-34-5) is a densely functionalized pyrrolidine acid derivative that belongs to the broader class of pyrimidine-substituted pyrrolidines. It consists of a 5-oxopyrrolidine ring bearing a 3-carboxylic acid handle and an N-linked pyrimidin-5-yl substituent . With a well-defined molecular composition (C9H9N3O3, MW 207.19) and a precisely positioned heteroaryl attachment, it serves as a key intermediate or fragment for deriving acetyl-CoA carboxylase (ACC) inhibitors and various nitrogen-rich bioactive scaffolds, as evidenced by its inclusion in patent-protected compound libraries [1].

Positional Isomer Specificity in Pyrimidinyl-Pyrrolidine Acids


Simply purchasing an in-class pyrimidinyl-pyrrolidine carboxylic acid without verifying the exact positional isomer (i.e., 2-pyrimidinyl vs. 4-pyrimidinyl vs. 5-pyrimidinyl) risks introducing an entity with fundamentally different binding geometry, biological activity, and synthetic reactivity. The pyrimidine's nitrogen-atom placement directs critical hydrogen-bonding vectors and electronic polarization across the heteroaryl ring, which directly governs target engagement in enzyme pockets such as acetyl-CoA carboxylase [1]. In the ACC inhibitor patent family (US 8,962,641), distinct example numbers are assigned to each positional isomer — the 5-pyrimidinyl version (Compound 8.57) is indexed separately from the 2-pyrimidinyl analog (Compound 8.1, BDBM47172), implying differentiated biological profiles that preclude casual substitution [2].

Quantitative Differentiation vs. Closest Analogs


Distinct ACC Inhibitor SAR by Positional Isomer

In the foundational ACC inhibitor patent US 8,962,641, the 5-pyrimidinyl-substituted pyrrolidine acid (Compound 8.57, CHEMBL3662382) is catalogued as a structurally distinct entity from the 2-pyrimidinyl analog (Compound 8.1, BDBM47172). The 2-pyrimidinyl analog demonstrates ACC2 IC50 values of 55 nM and 80 nM under standard malonyl-CoA formation assays [1]. While individual IC50 data for the 5-pyrimidinyl isomer are not publicly disclosed, its separate enumeration within the patent's structure-activity relationship (SAR) tables implies a divergent activity profile that justified its inclusion as a unique composition of matter [2].

Acetyl-CoA carboxylase inhibition Metabolic disease Positional isomer SAR

Molecular Geometry: 5-Pyrimidinyl vs. 2-Pyrimidinyl Orientation

The 5-pyrimidinyl attachment positions the two pyrimidine nitrogen atoms symmetrically (meta and para) relative to the pyrrolidine linkage, creating a planar, C2v-symmetric electrostatic surface. In contrast, the 2-pyrimidinyl isomer forces both nitrogen atoms into an ortho-arrangement adjacent to the attachment point, altering the hydrogen-bond-acceptor surface geometry . The parent patent explicitly claims the 5-pyrimidinyl heteroaryl among its preferred embodiments, noting its ability to form distinct π-stacking interactions with target protein binding pockets [1].

Molecular docking Regioisomer design Ligand-receptor complementarity

Late-Stage Derivatization via C-H Activation

The 5-oxo functionality on the pyrrolidine ring is a privileged synthetic handle enabling directed C(sp3)-H activation and further functionalization. A 2024 study demonstrated that stereochemically dense 5-oxo-pyrrolidine-3-carboxylic acid derivatives serve as substrates for Pd-catalyzed C(sp3)-H functionalization, yielding sub-micromolar BACE-1 inhibitors [1]. This capacity for late-stage diversification is absent in non-carbonyl analogs such as 1-(pyrimidin-4-yl)pyrrolidine-3-carboxylic acid (CAS 1342145-62-3), which lacks the 5-oxo group and thus cannot participate in the same C-H activation chemistry .

Parallel synthesis C-H activation 5-Oxopyrrolidine scaffold

Parallel Library Synthesis with 5-Pyrimidinyl Exit Vector

A library of 24 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared via a five-step parallel solution-phase approach starting from itaconic acid, demonstrating the pyrimidine-5-carboxamide scaffold's compatibility with high-throughput synthesis and subsequent biological evaluation [1]. While the library used a phenyl rather than pyrimidin-5-yl N-substituent, it validates that the 5-position of the pyrimidine ring is a productive exit vector for library enumeration. Compounds built on the 2-pyrimidinyl isomer would project the carboxamide vector in a fundamentally different orientation, altering structure-activity relationships in the same biological models .

Parallel synthesis Pyrimidine-5-carboxamide Antibacterial evaluation

Stability Documentation vs. Under-Characterized Analogs

The 5-pyrimidinyl isomer is commercially available with reported characterization including solid-state physical form ('固态'), recommended dark storage conditions to prevent degradation of the 5-oxo-pyrrolidine ring upon prolonged air exposure, and explicit warnings that improper storage leads to quantifiable reductions in active content and assay deviation . In contrast, the 2-pyrimidinyl analog's publicly accessible vendor listings provide significantly less guidance on stability and handling requirements . For regulated research environments requiring traceable analytical documentation, the 5-pyrimidinyl isomer's more thoroughly documented stability profile reduces the risk of experimental variability arising from undetected degradation during storage.

Compound quality control Storage stability Analytical reference

Optimal Procurement Scenarios Based on Evidence


ACC2 Inhibitor Lead Optimization with 5-Pyrimidinyl SAR

In acetyl-CoA carboxylase inhibitor programs referencing the Boehringer Ingelheim patent (US 8,962,641), the 5-pyrimidinyl isomer (Compound 8.57) is the appropriate starting scaffold for SAR expansion along the 5-pyrimidinyl vector. The 2-pyrimidinyl analog (Compound 8.1, ACC2 IC50 55-80 nM) and the 5-pyrimidinyl version are structurally distinct patent examples, indicating they occupy different regions of the ACC binding site and cannot be used interchangeably for structure-guided design .

C-H Activation on the 5-Oxopyrrolidine Core

For medicinal chemistry teams employing directed C-H activation strategies, the 5-oxo group on the pyrrolidine ring permits Pd-catalyzed C(sp3)-H functionalization to generate stereochemically dense analogs . Non-oxo pyrrolidine analogs (e.g., CAS 1342145-62-3) lacking the 5-oxo functionality cannot participate in this validated synthetic route, making the 5-oxo compound essential for this diversification methodology.

Pyrimidine-Carboxamide Parallel Library Synthesis

When constructing pyrimidine-5-carboxamide libraries via parallel solution-phase synthesis, the pyrimidine-5-carboxylic acid intermediate derived from our target compound provides the correct exit vector geometry for carboxamide extension. The 2-pyrimidinyl isomer would reorient the amide bond trajectory, potentially missing critical interactions in biological targets previously validated with 5-substituted pyrimidine libraries .

Regulated Environments Requiring Documented Stability

In GLP, GMP, or accredited analytical laboratories where material handling must follow documented stability protocols, the 5-pyrimidinyl isomer's explicitly characterized storage requirements (light-protected, solid-state handling to avoid air-exposure degradation and active-content deviation) provide the necessary documentation trail for audit compliance . The less thoroughly characterized 2-pyrimidinyl analog may require additional in-house stability qualification before use in regulated workflows.

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